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molecular formula C18H21NO B8695840 9H-carbazole-9-hexanol CAS No. 128941-12-8

9H-carbazole-9-hexanol

Cat. No. B8695840
M. Wt: 267.4 g/mol
InChI Key: KCFHXVCGEQRWDQ-UHFFFAOYSA-N
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Patent
US05116911

Procedure details

200 ml of a solution of 9-borabicyclo[3.3.1]-nonane (9-BBN) in tetrahydrofuran (0.5 mol/1) were initially taken in a thoroughly heated 500 ml three-necked flask. After the dropwise addition of a solution of 100 mmol of N-5-hexenylcarbazole in 100 ml of dry tetrahydrofuran, the mixture was stirred for 3 hours at room temperature, after which 60 ml of ethanol, 20 ml of 6 N sodium hydroxide solution and 40 ml of hydrogen peroxide (30% strength) were added in succession. Refluxing was carried out for 1 hour, after which the reaction mixture was worked up by adding 200 ml of water and then stripping off the tetrahydrofuran. The resulting N-(6-hydroxyhexyl)-carbazole was extracted with ether, the ether extract was dried and the ether was evaporated. The resulting crude product was then recrystallized from 9:1 hexane/acetone. The pure N-(6-hydroxyhexyl)-carbazole obtained in 61% yield was in the form of white crystals.
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-5-hexenylcarbazole
Quantity
100 mmol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.5 mol
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C12BC(CCC1)CCC2.[CH2:10]([N:16]1[C:28]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:22]2[C:17]1=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15].[OH-:29].[Na+].OO>O1CCCC1.O.C(O)C>[OH:29][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][N:16]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:22]=2[C:23]2[C:28]1=[CH:27][CH:26]=[CH:25][CH:24]=2 |f:2.3|

Inputs

Step One
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
OO
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCCC(CCC1)B2
Step Four
Name
N-5-hexenylcarbazole
Quantity
100 mmol
Type
reactant
Smiles
C(CCCC=C)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0.5 mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
WAIT
Type
WAIT
Details
was carried out for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting N-(6-hydroxyhexyl)-carbazole was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
the ether was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was then recrystallized from 9:1 hexane/acetone

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCCCCN1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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